

Linolenyl Linolenate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Linolenyl linolenate*

Cat. No.: *B15546546*

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Doc ID: LNLN_20251202_v1

Disclaimer: This document provides a technical overview of **Linolenyl Linolenate** based on available data. It is intended for informational purposes for a scientific audience and is not a substitute for rigorous experimental validation. Much of the biological context is inferred from the known properties of its constituent parts, α -linolenic acid and α -linolenol, and the general class of wax esters, due to limited direct research on the compound itself.

Executive Summary

Linolenyl linolenate (PubChem CID: 56935954) is a wax ester composed of α -linolenic acid and α -linolenyl alcohol. As a member of the lipid class of molecules, its properties are dictated by its long, unsaturated hydrocarbon chains. While specific biological functions of **linolenyl linolenate** are not well-documented, the well-established roles of its precursor, α -linolenic acid, as an essential omega-3 fatty acid, suggest potential involvement in inflammatory pathways, metabolic signaling, and cellular structure. This guide summarizes the known physicochemical properties of **linolenyl linolenate**, presents a putative protocol for its enzymatic synthesis, and outlines the metabolic pathways of its constituent fatty acid.

Physicochemical Properties of Linolenyl Linolenate

The following table summarizes the computed physicochemical properties of **linolenyl linolenate** as available in the PubChem database.[\[1\]](#)

Property	Value	Source
Molecular Formula	C36H60O2	PubChem
IUPAC Name	[(9Z,12Z,15Z)-octadeca-9,12,15-trienyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate	PubChem
Molecular Weight	524.9 g/mol	PubChem
Monoisotopic Mass	524.45933115 Da	PubChem
XLogP3-AA	12.7	PubChem
Hydrogen Bond Donor Count	0	PubChem
Hydrogen Bond Acceptor Count	2	PubChem
Rotatable Bond Count	33	PubChem
Exact Mass	524.45933115 Da	PubChem
Topological Polar Surface Area	26.3 Å ²	PubChem
Heavy Atom Count	38	PubChem
Complexity	663	PubChem
Isotope Atom Count	0	PubChem
Defined Atom Stereocenter Count	0	PubChem
Undefined Atom Stereocenter Count	0	PubChem
Defined Bond Stereocenter Count	6	PubChem
Undefined Bond Stereocenter Count	0	PubChem
Covalently-Bonded Unit Count	1	PubChem
Compound Is Canonicalized	Yes	PubChem

Synonyms: 9Z,12Z,15Z-octadecatrienyl 9Z,12Z,15Z-octadecatrienoate, WE(18:3(9Z,12Z,15Z)/18:3(9Z,12Z,15Z)), CHEBI:165660, LMFA07010141.[1]

Potential Biological Activities (Inferred)

Direct experimental evidence for the biological activity of **linolenyl linolenate** is scarce. However, upon hydrolysis, it would release α -linolenic acid, an essential omega-3 fatty acid with a wide range of documented biological effects. The potential activities of **linolenyl linolenate** are therefore likely linked to the metabolic fate of α -linolenic acid.

Biological Activity of α -Linolenic Acid	Description	References
Anti-inflammatory	α -Linolenic acid is the precursor to longer-chain omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which are known to produce anti-inflammatory eicosanoids.	[2]
Cardioprotective	Diets rich in α -linolenic acid have been associated with a reduced risk of cardiovascular disease.	[2]
Neuroprotective	As a precursor to DHA, which is a major structural component of the brain, α -linolenic acid is crucial for neuronal health and development.	
Antimicrobial	α -Linolenic acid has demonstrated antibacterial activity against certain Gram-positive bacteria, such as <i>Staphylococcus aureus</i> and <i>Bacillus subtilis</i> .	[3]

Experimental Protocols

Hypothetical Protocol for the Enzymatic Synthesis of Linolenyl Linolenate

This protocol is a hypothetical adaptation based on established methods for the lipase-catalyzed synthesis of other wax esters.[2][4]

Objective: To synthesize **linolenyl linolenate** via lipase-catalyzed esterification of α -linolenic acid and α -linolenyl alcohol.

Materials:

- α -Linolenic acid (substrate)
- α -Linolenyl alcohol (substrate)
- Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)
- Solvent (e.g., n-hexane, isooctane, or a solvent-free system)
- Molecular sieves (for water removal)
- Shaking incubator
- Gas chromatography-mass spectrometry (GC-MS) equipment for analysis

Procedure:

- **Reactant Preparation:** In a sealed reaction vessel, dissolve equimolar amounts of α -linolenic acid and α -linolenyl alcohol in the chosen solvent. For a solvent-free system, gently melt the substrates if they are solid at room temperature.
- **Enzyme Addition:** Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 5-10% (w/w) of the total substrate weight.
- **Water Removal:** Add activated molecular sieves to the reaction mixture to remove the water produced during esterification, which drives the reaction equilibrium towards product formation.
- **Incubation:** Place the reaction vessel in a shaking incubator at a controlled temperature (e.g., 40-60°C) and agitation speed (e.g., 150-200 rpm).
- **Reaction Monitoring:** At regular intervals, withdraw small aliquots of the reaction mixture. Filter out the enzyme and analyze the sample by thin-layer chromatography (TLC) or GC-MS to monitor the conversion of substrates to **linolenyl linolenate**.

- **Reaction Termination and Product Isolation:** Once the reaction has reached the desired conversion, terminate it by filtering out the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
- **Purification:** Remove the solvent from the product mixture under reduced pressure. The resulting crude **linolenyl linolenate** can be further purified using column chromatography on silica gel if required.

Analysis:

- The final product should be analyzed by GC-MS to confirm its identity and purity. The mass spectrum of **linolenyl linolenate** is expected to show a molecular ion peak corresponding to its molecular weight and fragmentation patterns characteristic of the linolenate acyl group and the linolenyl alkyl group.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS) of Wax Esters

This is a general protocol for the analysis of wax esters, which would be applicable to **linolenyl linolenate**.^{[1][5][6][7]}

Objective: To identify and quantify **linolenyl linolenate** in a sample.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- High-temperature capillary column (e.g., DB-1HT, DB-5HT)

Procedure:

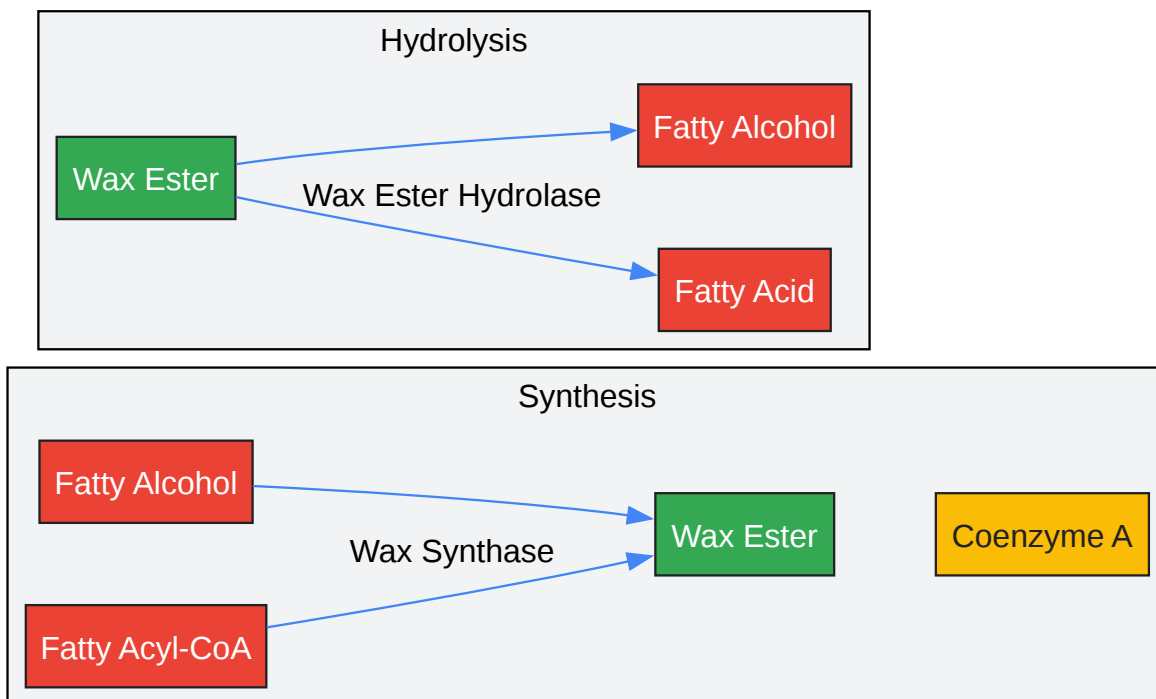
- **Sample Preparation:** Dissolve the sample containing **linolenyl linolenate** in a suitable solvent such as hexane or isooctane.
- **Injection:** Inject a small volume (e.g., 1 μ L) of the sample into the GC inlet, which is maintained at a high temperature (e.g., 340°C).

- **Chromatographic Separation:** The wax esters are separated on the capillary column based on their boiling points and polarity. A typical temperature program would start at a lower temperature (e.g., 150°C), ramp up to a high final temperature (e.g., 380°C), and hold for a period to ensure elution of all high-molecular-weight compounds.
- **Mass Spectrometry:** As the separated compounds elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron ionization), and the resulting fragments are separated by their mass-to-charge ratio.
- **Data Analysis:** The identity of **linolenyl linolenate** is confirmed by its retention time and the fragmentation pattern in its mass spectrum. Quantification can be achieved by comparing the peak area to that of a known concentration of an internal or external standard.

Signaling and Metabolic Pathways

As no specific signaling pathways for **linolenyl linolenate** have been elucidated, the following diagrams illustrate the general synthesis and metabolism of wax esters and the metabolic fate of α -linolenic acid.

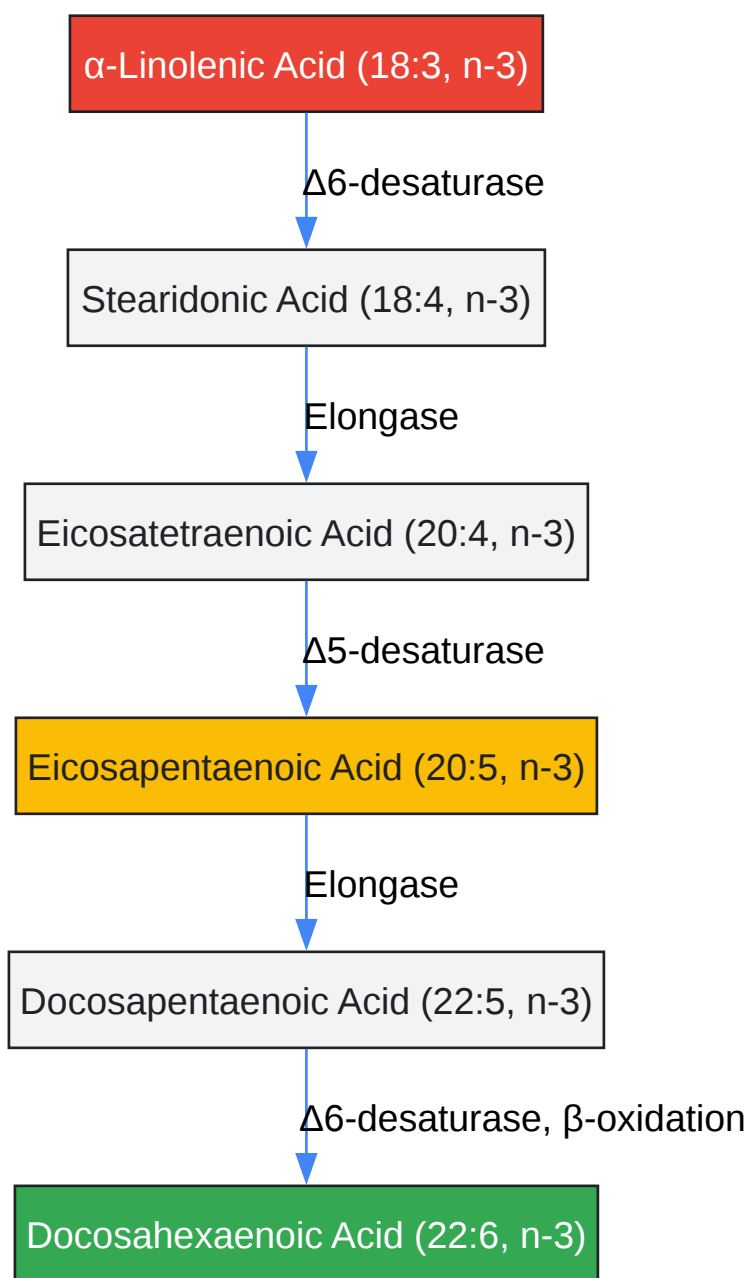
General Synthesis and Hydrolysis of Wax Esters



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Caption: General enzymatic synthesis and hydrolysis of wax esters.

Metabolic Pathway of α -Linolenic Acid



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Caption: Metabolic conversion of α-linolenic acid to EPA and DHA.[8][9][10][11][12][13][14][15][16][17]

Conclusion

Linolenyl linolenate is a specific wax ester for which direct biological data is currently limited. Its physicochemical properties are well-defined by computational models. The biological significance of this molecule is likely tied to its hydrolysis products, α-linolenic acid and α-

linolenyl alcohol. Further research is warranted to elucidate the specific roles, if any, of the intact ester in biological systems. The provided hypothetical synthesis protocol and analytical methods offer a framework for future experimental investigation into this and other related lipid molecules. For drug development professionals, the potential of using such wax esters as stable precursors for the targeted delivery of omega-3 fatty acids could be an area of interest.

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- To cite this document: BenchChem. [Linolenyl Linolenate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15546546#linolenyl-linolenate-pubchem-entry]

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